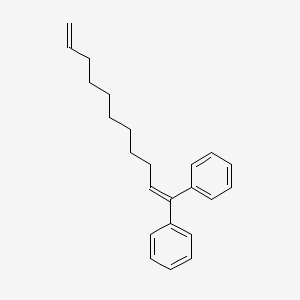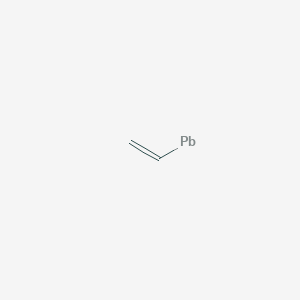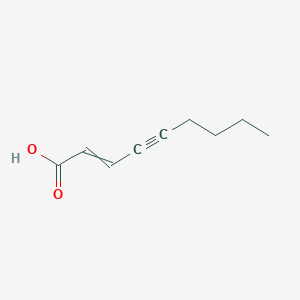
Non-2-en-4-ynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Non-2-en-4-ynoic acid is an organic compound with the molecular formula C9H12O2 It is characterized by the presence of both a double bond and a triple bond within its structure, making it a unique member of the enynoic acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Non-2-en-4-ynoic acid can be synthesized through several methods. One common approach involves the conjugate addition of alkynyl-lithium reagents to diethyl ethoxymethylenemalonate, followed by simultaneous saponification and 1,2-elimination of ethanol from the intermediate adducts in the presence of ethanolic potassium hydroxide . This method provides a practical route to obtain substituted propargylidenemalonic acids, which can then be cyclized to yield the desired enynoic acids.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and the use of alkynyl-lithium reagents suggest that scalable methods could be developed based on the laboratory-scale synthetic routes.
Analyse Des Réactions Chimiques
Types of Reactions
Non-2-en-4-ynoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bond to a double bond or single bond, leading to different saturated or unsaturated products.
Substitution: The presence of both double and triple bonds allows for various substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation reagents such as bromine (Br2) or chlorine (Cl2) can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkenes or alkanes. Substitution reactions can introduce halogen atoms or other functional groups into the molecule.
Applications De Recherche Scientifique
Non-2-en-4-ynoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules with multiple functional groups.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which Non-2-en-4-ynoic acid exerts its effects involves its ability to participate in various chemical reactions due to the presence of both double and triple bonds. These bonds provide sites for nucleophilic and electrophilic attacks, allowing the compound to interact with different molecular targets and pathways. For example, in biological systems, it may inhibit or activate enzymes by binding to their active sites or altering their conformation.
Comparaison Avec Des Composés Similaires
Non-2-en-4-ynoic acid can be compared with other enynoic acids, such as Hex-2-en-4-ynoic acid While both compounds contain double and triple bonds, their chain lengths and specific functional groups differ, leading to variations in reactivity and applications
List of Similar Compounds
- Hex-2-en-4-ynoic acid
- Propiolic acid
- 4-Hydroxy-non-2-ynoic acid
Propriétés
Numéro CAS |
74177-08-5 |
|---|---|
Formule moléculaire |
C9H12O2 |
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
non-2-en-4-ynoic acid |
InChI |
InChI=1S/C9H12O2/c1-2-3-4-5-6-7-8-9(10)11/h7-8H,2-4H2,1H3,(H,10,11) |
Clé InChI |
DXTAOHVZICGRNW-UHFFFAOYSA-N |
SMILES canonique |
CCCCC#CC=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Amino-3-([(benzyloxy)carbonyl]amino)propan-1-iminium chloride](/img/structure/B14446815.png)

![2-Bromo-1-{4-[(2-chlorophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B14446827.png)
![3-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one](/img/structure/B14446828.png)
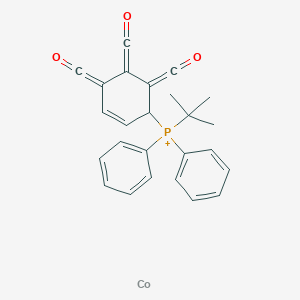
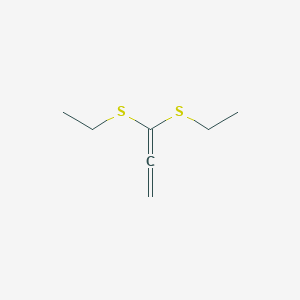
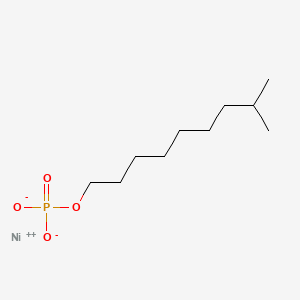
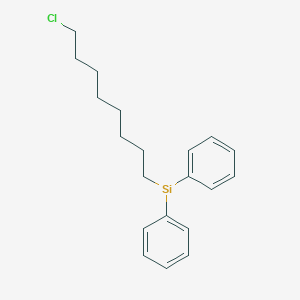
![(Chloromethoxy){1-[(dichlorophosphoryl)oxy]ethyl}oxophosphanium](/img/structure/B14446843.png)
